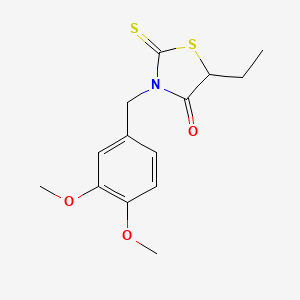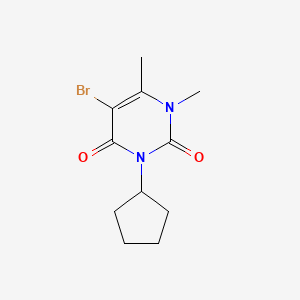
5-Bromo-3-cyclopentyl-1,6-dimethyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the 3rd position, and two methyl groups at the 1st and 6th positions of the uracil ring. It has a molecular formula of C11H15BrN2O2 and a molecular weight of 287.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil typically involves the bromination of 3-cyclopentyl-1,6-dimethyluracil. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.
Major Products
Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.
Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.
Applications De Recherche Scientifique
5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-dimethyluracil: Similar structure but lacks the cyclopentyl group.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug.
5-Chlorouracil: A chlorinated derivative of uracil with similar mutagenic properties.
Uniqueness
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other halogenated uracil derivatives and may contribute to its specific applications in research and industry .
Propriétés
Numéro CAS |
32000-82-1 |
|---|---|
Formule moléculaire |
C11H15BrN2O2 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |
Clé InChI |
UEKGKTSCDCCRKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


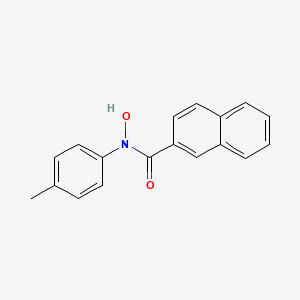
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
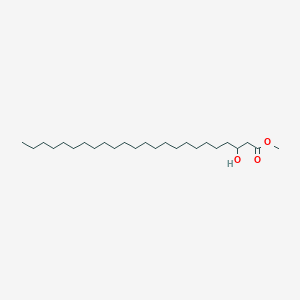
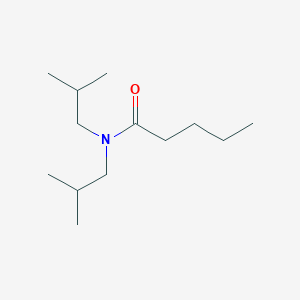
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
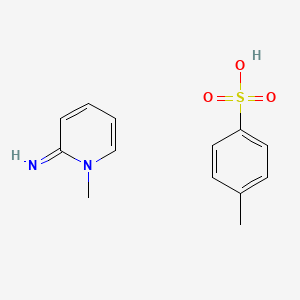

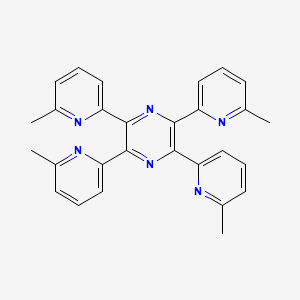

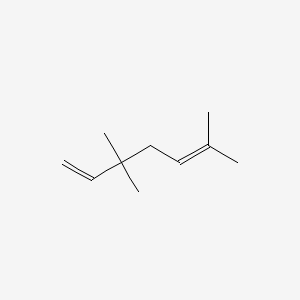
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
